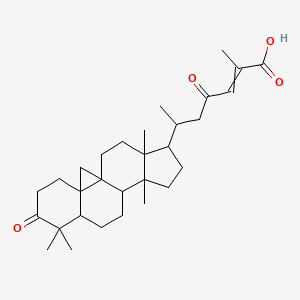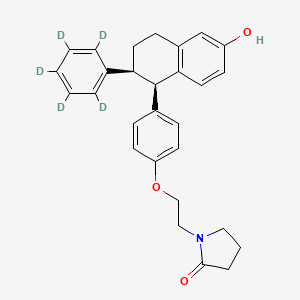
Perindopril impurity L-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perindopril impurity L-d3 is a deuterated form of an impurity found in perindopril, which is a medication used to treat hypertension and other cardiovascular diseases. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can provide insights into the metabolic pathways and stability of the parent compound, perindopril.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of perindopril impurity L-d3 involves the incorporation of deuterium into the molecular structure of the impurity. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of the impurity can also introduce deuterium into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography to isolate and purify the deuterated impurity.
化学反応の分析
Types of Reactions
Perindopril impurity L-d3 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Perindopril impurity L-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolic pathways and stability of perindopril.
Analytical Chemistry: Used as a reference standard in chromatographic methods to quantify impurities in pharmaceutical formulations.
Biological Research: Studying the effects of deuterium incorporation on biological activity and metabolism.
Industrial Applications: Ensuring the quality and safety of perindopril by monitoring and controlling impurities.
作用機序
The mechanism of action of perindopril impurity L-d3 is related to its parent compound, perindopril. Perindopril is a prodrug that is converted to its active form, perindoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The incorporation of deuterium may affect the metabolic stability and pharmacokinetics of the impurity, providing insights into the drug’s overall behavior.
類似化合物との比較
Similar Compounds
Perindopril Impurity A: Another impurity found in perindopril, used as a reference standard in analytical methods.
Perindoprilat: The active metabolite of perindopril, which directly inhibits ACE.
L-norvaline: A process-related impurity in perindopril synthesis.
Uniqueness
Perindopril impurity L-d3 is unique due to the incorporation of deuterium, which provides distinct advantages in research and analytical applications. The presence of deuterium can enhance the stability and provide detailed insights into the metabolic pathways of perindopril, making it a valuable tool in pharmaceutical research and development.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
214.28 g/mol |
IUPAC名 |
(2S,3aS,7aS)-1-(2,2,2-trideuterioacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1/i1D3 |
InChIキー |
HJIKFDMILLVWHA-OMDMDRINSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
正規SMILES |
CC(=O)N1C2CCCCC2CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


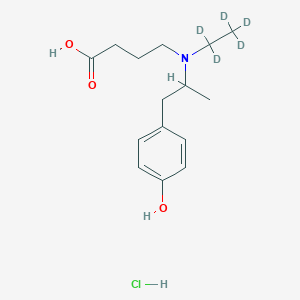
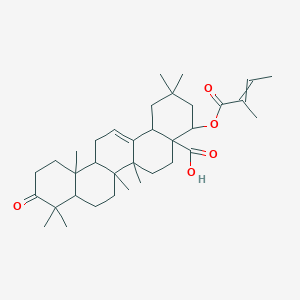
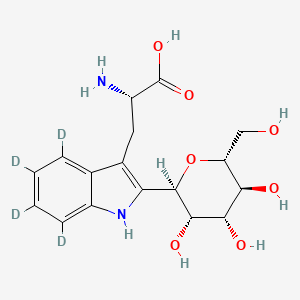
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
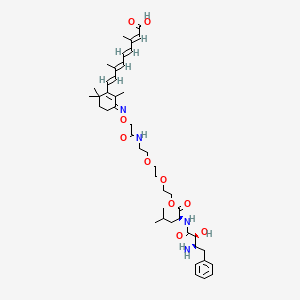
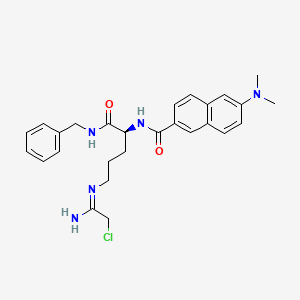
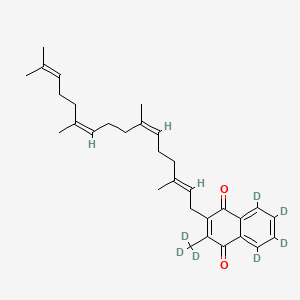
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)
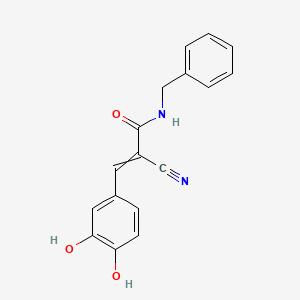
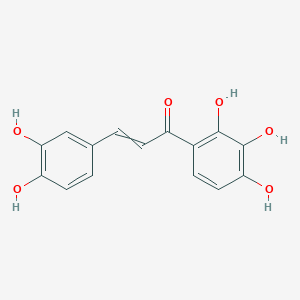
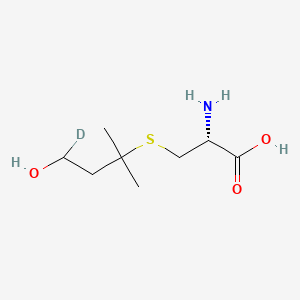
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
